![molecular formula C10H9N3O2S B12859642 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide](/img/structure/B12859642.png)
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is a compound that contains both a thiazole ring and a benzamide group. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the benzamide group consists of a benzene ring attached to an amide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide group. One common method involves the reaction of 2-aminothiazole with 2-hydroxybenzoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-(2-Amino-1,3-thiazol-4-yl)-2-benzoylbenzamide.
Reduction: Formation of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzylamine.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Amino-1,3-thiazol-4-yl)-2-methoxybenzamide
- 5-(2-Amino-1,3-thiazol-4-yl)-2-methylbenzamide
- 5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzamide
Uniqueness
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzamide is unique due to the presence of both a hydroxyl group and an amino-thiazole moiety. This combination allows for diverse chemical reactivity and potential biological activities. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s interactions with biological targets. Additionally, the amino-thiazole moiety provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with varying properties .
Eigenschaften
Molekularformel |
C10H9N3O2S |
---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C10H9N3O2S/c11-9(15)6-3-5(1-2-8(6)14)7-4-16-10(12)13-7/h1-4,14H,(H2,11,15)(H2,12,13) |
InChI-Schlüssel |
ICWYTLUIOHVZIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.